molecular formula C32H55NO B144261 Squalene N-methyloxaziridine CAS No. 126267-95-6

Squalene N-methyloxaziridine

Katalognummer B144261
CAS-Nummer: 126267-95-6
Molekulargewicht: 413.7 g/mol
InChI-Schlüssel: BGVFNPALTGKZQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Squalene N-methyloxaziridine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized by reacting squalene with N-methyloxaziridine, resulting in the formation of a highly reactive intermediate. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.

Wissenschaftliche Forschungsanwendungen

Squalene N-methyloxaziridine has been widely studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, this compound is used as a versatile reagent for the oxidation of various functional groups. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent and as a drug delivery system. In materials science, this compound has been used to prepare novel materials with unique properties.

Wirkmechanismus

The mechanism of action of squalene N-methyloxaziridine is based on its ability to act as a highly reactive oxidizing agent. The compound can react with various functional groups, including alkenes, alcohols, and amines, resulting in the formation of oxidized products. The reaction of this compound with alkenes results in the formation of epoxides, while the reaction with alcohols and amines results in the formation of corresponding aldehydes and ketones.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

Squalene N-methyloxaziridine has several advantages and limitations for lab experiments. One of the main advantages is its high reactivity, which allows it to react with various functional groups under mild reaction conditions. Additionally, this compound is a stable compound that can be stored for extended periods without significant degradation. However, the compound has several limitations, including its potential toxicity and the need for careful control of reaction conditions to avoid side reactions.

Zukünftige Richtungen

For the study of squalene N-methyloxaziridine include the development of new synthetic methods, investigation of potential applications in drug delivery and materials science, and further elucidation of its mechanism of action and biochemical and physiological effects.

Synthesemethoden

The synthesis of squalene N-methyloxaziridine involves the reaction of squalene with N-methyloxaziridine in the presence of a catalyst. The reaction results in the formation of a highly reactive intermediate, which is then used in various chemical reactions. The synthesis of this compound is a complex process that requires careful control of reaction conditions to obtain high yields of the compound.

Eigenschaften

CAS-Nummer

126267-95-6

Molekularformel

C32H55NO

Molekulargewicht

413.7 g/mol

IUPAC-Name

2-methyl-3-[(3Z,7Z,11Z,15Z)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxaziridine

InChI

InChI=1S/C28H47NO/c1-23(2)13-10-16-26(5)19-11-17-24(3)14-8-9-15-25(4)18-12-20-27(6)21-22-28-29(7)30-28/h13-15,19-20,28H,8-12,16-18,21-22H2,1-7H3/b24-14-,25-15-,26-19-,27-20-

InChI-Schlüssel

BGVFNPALTGKZQC-UHFFFAOYSA-N

Isomerische SMILES

CC(=CCC/C(=C\CC/C(=C\CC/C=C(/C)\CC/C=C(/C)\CCC1N(O1)C)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1N(O1)C)C)C)C

Kanonische SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1N(O1)C)C)C)C

Synonyme

squalene N-methyloxaziridine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.